N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine
説明
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine, also known as ABT-888, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair and ABT-888 has been shown to enhance the effects of DNA-damaging agents in cancer cells.
作用機序
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine inhibits PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. This compound has been shown to selectively target cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
This compound has been shown to enhance the effects of DNA-damaging agents in cancer cells, leading to increased tumor cell death. It has also been shown to have minimal toxicity in normal cells. This compound has been studied in clinical trials for a variety of cancer types, including breast, ovarian, and lung cancer.
実験室実験の利点と制限
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine has several advantages for lab experiments. It is a potent inhibitor of PARP and has been extensively studied in preclinical and clinical trials. However, there are also limitations to its use in lab experiments. This compound has been shown to enhance the effects of DNA-damaging agents, so it may not be effective as a single agent therapy. In addition, it has been shown to selectively target cancer cells with defects in DNA repair pathways, so it may not be effective in all cancer types.
将来の方向性
There are several future directions for the study of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine. One area of research is the identification of biomarkers that can predict response to this compound. Another area of research is the development of combination therapies that can enhance the effects of this compound. Finally, there is ongoing research into the use of this compound in other disease areas, such as neurodegenerative diseases.
科学的研究の応用
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-benzimidazol-2-yl)ethanamine has been extensively studied in preclinical and clinical trials for its potential as a cancer therapeutic agent. It has been shown to enhance the effects of DNA-damaging agents such as chemotherapy and radiation therapy in cancer cells. The combination of this compound with these agents has been shown to increase tumor cell death and improve overall survival in animal models and clinical trials.
特性
IUPAC Name |
1-(1H-benzimidazol-2-yl)-N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-4-9-26-19-15(21)10-14(11-18(19)25-3)12-22-13(2)20-23-16-7-5-6-8-17(16)24-20/h4-8,10-11,13,22H,1,9,12H2,2-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBXMMPEZMBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NCC3=CC(=C(C(=C3)Cl)OCC=C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。